cGKII Inhibition Potency: AP-C7 vs. AP-C5
AP-C7 inhibits recombinant human cGKII with a pIC50 of 5.0, corresponding to an IC50 of 10 µM. In contrast, the structurally related analog AP-C5 (bearing a prop-2-yn-1-yl substituent at the pyrimidine 2-position) exhibits a pIC50 of 7.2 (IC50 ≈ 63 nM) against the same target . This 158-fold difference in potency highlights the critical impact of the furan-2-ylmethyl moiety on target engagement. Notably, AP-C7 demonstrates only weak inhibition of cGKII-dependent anion secretion, whereas AP-C5 robustly blocks this functional response .
| Evidence Dimension | Inhibition of recombinant human cGKII |
|---|---|
| Target Compound Data | pIC50 = 5.0 (IC50 = 10 µM) |
| Comparator Or Baseline | AP-C5: pIC50 = 7.2 (IC50 = 63 nM) |
| Quantified Difference | 158-fold lower potency for AP-C7 |
| Conditions | Recombinant human cGKII enzyme assay; substrate and ATP concentrations not specified |
Why This Matters
Procurement of AP-C7 is essential for studies requiring moderate, tunable cGKII inhibition without complete pathway shutdown, whereas AP-C5 is preferable for near-complete target suppression.
